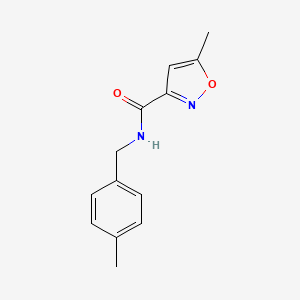![molecular formula C11H11N3O2S B5820985 N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5820985.png)
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
Vue d'ensemble
Description
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Applications De Recherche Scientifique
Synthesis and Characterization
- N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide derivatives have been synthesized for various scientific studies. For example, novel derivatives were prepared using carbodiimide condensation catalysis, a method known for its convenience and speed. These compounds were identified through IR, 1H NMR, and elemental analyses, with some confirmed by single-crystal X-ray diffraction (Yu et al., 2014).
Potential Anticancer Agents
- Some 1,3,4-thiadiazole derivatives have been investigated for their potential as anticancer agents. For instance, a study synthesized N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives to evaluate their anticancer activities against tumor cell lines. Among these compounds, one showed promising cytotoxic activity against certain cancer cells, comparable to cisplatin, a well-known chemotherapy drug (Çevik et al., 2020).
Antimicrobial and Antiviral Activities
- Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have been synthesized and evaluated for their antibacterial, antifungal, and antiviral activities. Most of these compounds showed good activities against specific viruses and bacteria. Some compounds even surpassed the effectiveness of existing antiviral and antibacterial agents (Tang et al., 2019).
Anti-inflammatory and Analgesic Agents
- Novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were designed, synthesized, and evaluated as anti-inflammatory and analgesic agents. The activities of these compounds were compared to standard drugs like ibuprofen, showing significant in vitro anti-inflammatory activity. Some compounds also exhibited promising analgesic activity, indicating their potential therapeutic application (Shkair et al., 2016).
Antioxidant, Antimicrobial, and Toxic Properties
- A study synthesized novel amide derivatives and assessed their antioxidant, antimicrobial, and toxic properties. Some compounds were found to have significant antibacterial activity against various bacterial strains and also demonstrated antioxidant efficiency (Al-Khazragie et al., 2022).
Propriétés
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-8(15)12-11-14-13-10(17-11)7-16-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLMRIOEDUBSBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-iodophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5820913.png)
![3-(2-furyl)-N-[3-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5820914.png)


![3-[(3-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5820943.png)



![{[5-(phenylthio)-2-furyl]methylene}malononitrile](/img/structure/B5820971.png)



![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B5821001.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5821010.png)